molecular formula C13H13NO2 B2690625 methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate CAS No. 1000682-37-0

methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2690625
CAS No.: 1000682-37-0
M. Wt: 215.252
InChI Key: BFIYBWFEHJFJKD-UHFFFAOYSA-N
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Description

Methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate (compound 2j) is a heteroaromatic ester synthesized via Suzuki-Miyaura cross-coupling reactions. This compound features a 3-methylphenyl substituent at the 5-position of the pyrrole ring and a methyl ester at the 2-position. Its synthesis, reported in Advances in Cross-Coupling Reactions, involves reacting methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate with 3-bromotoluene, yielding 2j in 78% with a melting point of 119–121°C . The compound is characterized by FT-IR, NMR, GC-MS, and HRMS to confirm its structure.

Properties

IUPAC Name

methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-4-3-5-10(8-9)11-6-7-12(14-11)13(15)16-2/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIYBWFEHJFJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate typically involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction forms the pyrrole ring through a cyclization process. The resulting intermediate is then esterified to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 4-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ions (NO2+) can be employed under acidic conditions.

Major Products

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Pyrrole-2-methanol or pyrrole-2-carbaldehyde.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate has been investigated for its potential pharmacological properties:

  • Anti-inflammatory Activity: Research indicates that compounds with similar structures exhibit inhibition of enzymes involved in inflammatory pathways, such as microsomal prostaglandin E2 synthase-1 (mPGES-1). Inhibitors targeting mPGES-1 are promising for treating inflammatory diseases and cancer .
  • Anticancer Potential: Preliminary studies suggest that methyl pyrrole derivatives may interfere with tumor microenvironment homeostasis, making them candidates for further investigation in cancer therapy .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Intermediate in Synthesis: It can be utilized as an intermediate in synthesizing more complex organic molecules, particularly those featuring pyrrole rings or related structures.
  • Reactivity: The compound undergoes various chemical reactions, including oxidation to form carboxylic acids and substitution reactions that allow for further functionalization of the aromatic ring.

Anticancer Activity Evaluation

A study focused on evaluating the anticancer properties of pyrrole-based compounds revealed that modifications on the methyl group significantly influenced their activity against colorectal cancer cell lines. The study identified several derivatives with promising IC50 values, indicating their potential as dual inhibitors targeting both mPGES-1 and soluble epoxide hydrolase (sEH) .

CompoundmPGES-1 Inhibition IC50 (μM)sEH Inhibition IC50 (μM)
Compound 1f5.04.5
Compound 2b4.85.0
Compound 2c6.06.5

Synthesis and Characterization

In another study, researchers synthesized a series of methyl pyrrole derivatives and characterized them using NMR spectroscopy and mass spectrometry to confirm their structures. The findings highlighted the importance of structural modifications on biological activity, emphasizing the compound's role as a scaffold for drug design .

Mechanism of Action

The mechanism of action of methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the aryl group significantly influence synthetic yields and physical properties.

Meta-Substituted Derivatives
  • Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate (2k) :
    Synthesized using 3-bromochlorobenzene, this derivative exhibits an 81% yield and higher melting point (133–134°C) compared to 2j , likely due to the electron-withdrawing chloro group enhancing intermolecular interactions .
  • Methyl 5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate (2l) :
    With a 3-CF₃ group, this compound achieves an 84% yield and melting point of 152–154°C, reflecting stronger dipole-dipole interactions from the electronegative trifluoromethyl group .
Para-Substituted Derivatives
  • Methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate (2a) :
    The para-methyl analog of 2j shows a higher yield (93%) and melting point (168–170°C), indicating that para-substitution improves crystallinity compared to meta-substitution .
  • Methyl 5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate (2f) :
    This derivative, with a para-CF₃ group, achieves a 96% yield and melting point of 198–199°C, demonstrating the combined effects of electronic withdrawal and para-substitution on stability .

Heteroaromatic Substituents

  • Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate (3a) :
    Replacing the phenyl group with a thiophene ring results in a 92% yield but a lower melting point (109°C), attributed to reduced symmetry and weaker van der Waals forces in the heterocyclic system .
  • Methyl 5-(5-formylthiophen-2-yl)-1H-pyrrole-2-carboxylate (3b) :
    Introduction of a formyl group on thiophene lowers the yield to 77% and increases the melting point (227–230°C), likely due to hydrogen bonding from the aldehyde functionality .

Functionalized Aryl Groups

  • Methyl 5-(4-(dimethylamino)phenyl)-1H-pyrrole-2-carboxylate (2c): The electron-donating dimethylamino group at the para position yields 71% with a melting point of 175–176°C, highlighting reduced reactivity in Suzuki coupling compared to electron-withdrawing substituents .

Data Tables

Table 1: Comparison of Selected Derivatives

Compound Substituent Yield (%) Melting Point (°C) Key Feature Reference
2j 3-Methylphenyl 78 119–121 Meta-methyl, moderate yield
2k 3-Chlorophenyl 81 133–134 Electron-withdrawing Cl
2a p-Tolyl 93 168–170 Para-methyl, high crystallinity
2f 4-(Trifluoromethyl)phenyl 96 198–199 Strong dipole interactions
3a Thiophen-2-yl 92 109 Heteroaromatic, low melting

Table 2: Influence of Substituent Position

Substituent Position Example Compound Yield (%) Melting Point (°C)
Meta 2j 78 119–121
Para 2a 93 168–170

Biological Activity

Methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H13N1O2
  • Molecular Weight : Approximately 201.22 g/mol
  • Structure : The compound features a pyrrole ring substituted with a methyl group and a carboxylate moiety, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions may involve:

  • Hydrogen Bonding : Facilitates binding to active sites on target proteins.
  • Hydrophobic Interactions : Enhances affinity towards lipid membranes and hydrophobic pockets in proteins.
  • π-π Stacking : Stabilizes interactions with aromatic residues in target proteins.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest the compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
  • Cytochrome P450 Inhibition : It has been identified as an inhibitor for certain cytochrome P450 enzymes, which play critical roles in drug metabolism and can influence the pharmacokinetics of co-administered drugs .
  • Antimicrobial Activity : Some studies have explored its potential as an antimicrobial agent, showing effectiveness against various bacterial strains .

1. In Vitro Studies

In vitro studies have demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways. For instance:

  • Cytochrome P450 Enzymes : The compound was shown to inhibit CYP3A4 activity, which is crucial for the metabolism of many drugs, suggesting it could affect drug interactions in clinical settings.

2. Antimicrobial Efficacy

A study focused on the antimicrobial properties of related pyrrole derivatives indicated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data on this compound were limited, the structural similarities suggest potential efficacy .

3. Anti-inflammatory Effects

Research has pointed to the anti-inflammatory potential of pyrrole derivatives. This compound's ability to modulate inflammatory cytokines could make it a candidate for further exploration in chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of inflammatory pathways
Cytochrome P450 InhibitionInhibition of CYP3A4 enzyme activity
AntimicrobialPotential effectiveness against bacterial strains

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted phenylhydrazines with β-keto esters or analogous intermediates. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are synthesized via coupling reactions with acyl chlorides or aryl halides under Pd-catalyzed conditions . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (80–120°C) to improve yields. Monitoring via TLC and HPLC ensures purity (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the pyrrole ring and aryl group. For instance, ¹H NMR peaks at δ 6.32–7.50 ppm indicate aromatic protons, while carbonyl signals appear near δ 165–170 ppm in ¹³C NMR . X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated in ethyl pyrrole carboxylate derivatives .

Q. How can purification challenges (e.g., byproducts or isomer formation) be addressed during synthesis?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the target compound. Reverse-phase HPLC (C18 column, methanol/water mobile phase) resolves isomers or polar impurities. Recrystallization from ethanol or acetonitrile further enhances purity .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing carboxylate group lowers LUMO energy, favoring nucleophilic attacks at the pyrrole ring . Reaction path searches using quantum chemical software (e.g., Gaussian) identify transition states and intermediates .

Q. What experimental and computational methods resolve contradictions in bioactivity data (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer : Reproducibility requires standardizing assay conditions (e.g., cell lines, incubation time). Molecular docking (AutoDock Vina) correlates binding affinities with structural features, while MD simulations (AMBER) assess stability of ligand-protein complexes. Discrepancies may arise from solvation effects or tautomeric forms, necessitating pH-dependent UV-Vis studies .

Q. How can reaction engineering (e.g., flow chemistry) improve scalability while minimizing side reactions?

  • Methodological Answer : Continuous flow reactors enhance heat/mass transfer, reducing decomposition. For example, microfluidic systems with Pd/C catalysts achieve >90% yield in Suzuki-Miyaura couplings at 100°C. In-line IR spectroscopy monitors intermediates in real time, enabling dynamic adjustment of residence time .

Q. What strategies validate the environmental safety and degradation pathways of this compound?

  • Methodological Answer : OECD 301F biodegradability tests assess aerobic degradation in activated sludge. LC-MS/MS identifies metabolites, while QSAR models predict ecotoxicity (e.g., ECOSAR). Hydrolysis studies at varying pH (4–10) reveal stability; for example, ester hydrolysis under alkaline conditions generates carboxylic acid derivatives .

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